molecular formula C22H26N4O3S B2457531 3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 946355-68-6

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2457531
CAS No.: 946355-68-6
M. Wt: 426.54
InChI Key: CCZCTDYPJXOJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a benzothiadiazine ring, and various substituents

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-16-7-9-18(10-8-16)26-14-13-25(15-17(26)2)22(27)12-11-21-23-19-5-3-4-6-20(19)30(28,29)24-21/h3-10,17H,11-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCTDYPJXOJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzothiadiazine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds similar to 3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria. Testing methodologies often include disc diffusion and minimum inhibitory concentration (MIC) assays.

Anticancer Potential

Research has highlighted the potential of benzothiadiazine derivatives in cancer therapy:

  • Cytotoxicity Assays : Studies utilizing cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) have demonstrated that these compounds can inhibit cell proliferation effectively.

Neuropharmacological Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects:

  • Opioid Receptor Antagonism : Some piperazine-containing compounds have been identified as selective antagonists at opioid receptors, suggesting potential applications in pain management and addiction therapy.

Case Studies

Study ReferenceBiological ActivityMethodologyFindings
Opioid receptor antagonismIn vitro binding assaysCompounds showed significant inhibition of κ-opioid receptor activity.
Antimicrobial efficacyDisc diffusion methodDemonstrated higher activity against Gram-positive bacteria compared to Gram-negative strains.
Anticancer activityCytotoxicity assays on multiple cell linesIndicated promising cytotoxic effects across various cancer types.

Therapeutic Potential

Given the diverse biological activities associated with this compound, it holds promise for further development as:

  • Antimicrobial Agent : Targeting infections resistant to conventional antibiotics.
  • Anticancer Drug : Developing novel therapies for various malignancies.
  • Neuropharmacological Drug : Addressing pain management issues through opioid receptor modulation.

Mechanism of Action

The mechanism of action of 3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit certain enzymes and receptors that play critical roles in cellular signaling pathways. For instance, studies indicate that it may act as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell cycle control .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . In vitro studies have indicated that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For example, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. Its piperazine moiety is known for its anxiolytic and antidepressant effects. In animal models, it has been observed to reduce anxiety-like behaviors and enhance mood-related outcomes .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalReduces anxiety-like behavior
Enzyme InhibitionInhibits HDACs

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells .

Case Study 2: Neuropharmacological Assessment

A behavioral study involving rodents assessed the anxiolytic effects of the compound. Rodents treated with the compound displayed significantly reduced time spent in anxious states compared to control groups, indicating potential for therapeutic use in anxiety disorders .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Piperazine functionalization : Substitution at the piperazine nitrogen using nucleophilic reagents (e.g., alkyl halides or carbonylating agents) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling reactions : Linking the piperazine moiety to the benzothiadiazine core via a ketone-bearing propyl spacer. Optimization may require coupling agents (e.g., EDC/HOBt) and inert atmospheres to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product (yields: 51–53% in analogous compounds) .

Table 1 : Comparison of Reaction Conditions in Related Syntheses

StepSolventBase/CatalystYield (%)Reference
Piperazine alkylationDCMTriethylamine52
Core couplingAcetonitrileEDC/HOBt53

Q. Which spectroscopic methods are most effective for structural characterization?

  • 1H/13C NMR : Critical for verifying substituent positions and confirming the absence of unreacted intermediates. For example, the methyl group on the piperazine ring appears as a singlet at δ ~2.3 ppm in 1H NMR .
  • HRMS : Validates molecular weight and elemental composition (e.g., C22H25N3O3S requires [M+H]+ 412.1693; observed 412.1695) .
  • Elemental analysis : Ensures purity (>95% C, H, N content) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesized batches?

Discrepancies often arise from:

  • Conformational flexibility : The piperazine ring’s chair-to-boat transitions can shift proton environments. Use variable-temperature NMR to stabilize conformers .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-dependent shifts .
  • Impurity profiling : LC-MS or 2D NMR (e.g., HSQC) detects trace intermediates or by-products .

Q. What strategies address low yields in the coupling step of the synthesis?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency in analogous piperazine-benzothiadiazine systems .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity of less nucleophilic partners .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 65% yield in 30 mins vs. 48 hrs conventional heating) .

Q. How do electronic effects of substituents influence the compound’s reactivity in biological assays?

  • Electron-withdrawing groups (e.g., sulfonyl in benzothiadiazine) enhance hydrogen bonding with kinase active sites, as seen in kinase inhibition assays .
  • Steric hindrance : The 4-methylphenyl group on piperazine may reduce off-target interactions, improving selectivity .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like serotonin receptors .

Q. What methodologies validate the compound’s potential as a kinase inhibitor?

  • In vitro kinase assays : Measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Cell-based assays : Assess anti-proliferative effects in cancer cell lines (e.g., MCF-7, HCT116) via MTT assays .
  • Metabolic stability : Liver microsome studies (human/rat) evaluate cytochrome P450 interactions .

Data Analysis & Contradiction Management

Q. How to reconcile conflicting biological activity data across studies?

  • Assay standardization : Variations in cell culture conditions (e.g., serum concentration, passage number) can alter results. Use CLSI guidelines for reproducibility .
  • Purity verification : HPLC purity ≥98% minimizes false positives from impurities .
  • Dose-response curves : Ensure linearity across concentrations (e.g., 1 nM–10 µM) to confirm potency trends .

Application in Drug Discovery

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

  • Prodrug strategies : Esterification of the ketone group improves oral bioavailability (e.g., ethyl ester prodrugs show 3× higher Cmax in rat models) .
  • PEGylation : Increases solubility and half-life in systemic circulation .

Table 2 : Key Pharmacokinetic Parameters in Analogous Compounds

ModificationSolubility (mg/mL)t1/2 (hrs)Reference
Parent compound0.122.1
Ethyl ester prodrug0.855.7
PEGylated derivative3.208.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.